molecular formula C21H25FN6O2S B2565452 2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 941948-50-1

2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2565452
CAS No.: 941948-50-1
M. Wt: 444.53
InChI Key: XIHGOUCYWFKMPF-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fluorophenoxy-acetamide side chain and a methylthio-piperidine substituent. The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry due to its structural resemblance to purines, enabling interactions with kinase ATP-binding domains . The fluorophenoxy group enhances metabolic stability and lipophilicity, while the methylthio moiety may modulate electronic properties and binding affinity. The piperidine ring contributes to solubility and conformational flexibility.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN6O2S/c1-31-21-25-19(27-10-5-2-6-11-27)15-13-24-28(20(15)26-21)12-9-23-18(29)14-30-17-8-4-3-7-16(17)22/h3-4,7-8,13H,2,5-6,9-12,14H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHGOUCYWFKMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)COC3=CC=CC=C3F)C(=N1)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a systematic comparison with key analogs, focusing on substituent variations and their pharmacological implications:

Structural and Functional Group Variations

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Properties Reference
Target Compound Pyrazolo[3,4-d]pyrimidine 2-fluorophenoxy, methylthio, piperidine ~480 (estimated) N/A Hypothesized kinase inhibition potential; enhanced metabolic stability due to fluorine N/A
2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide Pyrazolo[3,4-d]pyrimidine 2,4-dichlorophenoxy, 4-methylbenzyl 512.34 N/A Increased halogenation may improve target affinity but raise toxicity risks
3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methyl-pyrazine-2-carboxamide Pyrazine-carboxamide Difluorophenyl-hydroxyacetamide 428.3 N/A Chiral separation achieved (ee >98%); potential for enantiomer-specific activity
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide Pyrazolo[3,4-b]pyridine Trifluoromethylphenyl, chlorophenyl 536.0 221–223 High lipophilicity (logP ~5.2) due to CF3 group; moderate cytotoxicity
Example 83 (Chromen-4-one analog) Pyrazolo[3,4-d]pyrimidine-chromenone 3-fluoro-4-isopropoxyphenyl, dimethylamino 571.2 302–304 Dual kinase/GPCR modulation suggested by chromenone moiety

Substituent-Driven Pharmacological Trends

  • Fluorine vs. Chlorine : Fluorinated analogs (e.g., target compound) typically exhibit improved metabolic stability and membrane permeability compared to chlorinated derivatives (e.g., compound in ), though chlorine may enhance target affinity via hydrophobic interactions .
  • Methylthio vs.
  • Piperidine vs. Pyrrolidine : Piperidine (target compound) offers greater conformational flexibility than pyrrolidine (e.g., compound in ), which could optimize binding pocket interactions .

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